2,6-Di-tert-butyl-4-phenylphenol

Beschreibung

Historical Context and Evolution of Hindered Phenol (B47542) Chemistry

The study of phenolic compounds dates back to the 19th century, with initial applications focused on their antiseptic properties. However, the mid-20th century saw a significant shift towards understanding their role as antioxidants. The development of hindered phenols, a specific class of phenolic compounds, was a direct response to the growing need to prevent oxidative degradation in newly developed polymers and petroleum products.

Early research identified that phenols could interrupt the chain reactions of oxidation. The key innovation in hindered phenol chemistry was the introduction of bulky alkyl groups, typically tert-butyl groups, at the positions ortho to the hydroxyl group on the phenol ring. This structural modification was found to dramatically enhance the antioxidant efficiency by stabilizing the resulting phenoxy radical, preventing it from initiating new oxidation chains. This led to the synthesis and commercialization of a wide array of hindered phenolic antioxidants, including the subject of this article, 2,6-Di-tert-butyl-4-phenylphenol, which are now indispensable in the plastics, rubber, and lubricant industries. amfine.comvinatiorganics.com

Structural Classification and Nomenclature of this compound within the Broader Phenolic Antioxidant Landscape

Phenolic antioxidants are broadly categorized based on the number of phenolic units in the molecule. They can be classified as monophenols, bisphenols, or polyphenols. partinchem.com this compound falls into the category of a mono-hindered phenolic antioxidant as it contains a single phenolic ring structure.

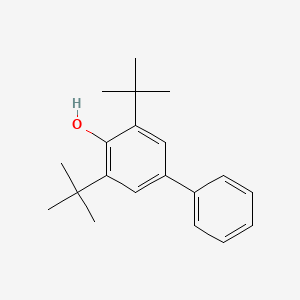

Its formal nomenclature, according to the International Union of Pure and Applied Chemistry (IUPAC), is This compound . solubilityofthings.com The structure is characterized by a central phenol ring with a hydroxyl (-OH) group. Two bulky tert-butyl groups are attached at positions 2 and 6 (ortho to the hydroxyl group), and a phenyl group is substituted at position 4 (para to the hydroxyl group). This specific arrangement of bulky substituents around the reactive hydroxyl group is the defining feature of its chemical class and the source of its potent antioxidant properties.

Foundational Principles of Steric Hindrance in Chemical Reactivity and Stability

Steric hindrance is a fundamental concept in chemistry that describes the influence of the spatial arrangement of atoms on the rate and outcome of chemical reactions. In the case of this compound, the two large tert-butyl groups flanking the hydroxyl group create a crowded environment. This "steric shield" physically obstructs the approach of other molecules, including reactive oxygen species and free radicals, to the hydroxyl group. vinatiorganics.comvinatiorganics.com

The primary mechanism of action for hindered phenolic antioxidants is as free radical scavengers. amfine.com They donate the hydrogen atom from their hydroxyl group to neutralize highly reactive peroxy radicals, which are key intermediates in oxidative degradation. amfine.compartinchem.com The steric hindrance from the tert-butyl groups serves two critical purposes:

It modulates the reactivity of the phenolic hydrogen, making it selectively available to small, reactive radicals while preventing unwanted side reactions.

More importantly, once the hydrogen atom is donated, the resulting phenoxy radical is exceptionally stable. The bulky tert-butyl groups prevent this radical from easily reacting with other molecules, thus terminating the oxidative chain reaction effectively. partinchem.com This stability is crucial for a primary antioxidant, as an unstable antioxidant-derived radical could potentially initiate new degradation chains.

Furthermore, studies have shown that the substitution pattern on the phenol ring, such as the presence of the two tert-butyl groups, can influence the acidity and hydrogen bonding capabilities of the phenol, further tuning its reactivity. acs.orgrsc.org

Research Significance and Interdisciplinary Relevance of this compound

The primary significance of this compound lies in its application as a high-performance antioxidant. It is widely used as a stabilizer in a variety of materials to prevent degradation caused by heat, light, and oxygen. vinatiorganics.com Its applications span across several industries:

Polymer Industry: It is incorporated into plastics such as polyolefins (polyethylene, polypropylene), styrenic polymers, and elastomers to protect them during high-temperature processing and to enhance their long-term thermal stability. amfine.comvinatiorganics.com

Lubricants and Fuels: It is added to engine oils, industrial lubricants, and fuels to prevent oxidation, which can lead to the formation of sludge, varnish, and other harmful byproducts. vinatiorganics.com

Rubber Manufacturing: It helps to prevent the oxidative cracking and loss of elasticity in rubber products, thereby improving their durability and safety. vinatiorganics.com

The research into hindered phenols like this compound is ongoing, with a focus on developing new multifunctional antioxidants and understanding their mechanisms in complex systems. nih.gov The study of these compounds is relevant to materials science, chemical engineering, and organic synthesis.

Scope and Methodological Approach of the Present Academic Research Outline

This article provides a detailed and scientifically grounded overview of the chemical compound this compound. The content is strictly confined to the outlined sections, focusing on its historical development, structural properties, the chemical principles governing its function, and its research significance. The information presented is compiled from a review of scientific literature and established chemical databases. The article includes structured data tables to present key physicochemical properties and a comprehensive list of all chemical compounds mentioned.

Data Tables

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₂₀H₂₆O |

| Molecular Weight | 282.42 g/mol solubilityofthings.com |

| CAS Number | 2668-47-5 chemicalbook.comchemspider.com |

| Appearance | Off-white crystalline solid solubilityofthings.com |

| Melting Point | 158 °C solubilityofthings.com |

| Boiling Point | 373 °C solubilityofthings.com |

| Density | 1.02 g/cm³ solubilityofthings.com |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695), hexane, and chloroform. solubilityofthings.com |

Structure

3D Structure

Eigenschaften

IUPAC Name |

2,6-ditert-butyl-4-phenylphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H26O/c1-19(2,3)16-12-15(14-10-8-7-9-11-14)13-17(18(16)21)20(4,5)6/h7-13,21H,1-6H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JIEWQZNTUPWNMX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C1=CC(=CC(=C1O)C(C)(C)C)C2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H26O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7062582 | |

| Record name | [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2668-47-5 | |

| Record name | 3,5-Bis(1,1-dimethylethyl)[1,1′-biphenyl]-4-ol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2668-47-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,6-Di-tert-butyl-4-phenylphenol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002668475 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [1,1'-Biphenyl]-4-ol, 3,5-bis(1,1-dimethylethyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7062582 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,6-di-tert-butyl-4-phenylphenol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.018.370 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2,6-DI-TERT-BUTYL-P-PHENYLPHENOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/93V393Y48W | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Advanced Synthetic Methodologies for 2,6 Di Tert Butyl 4 Phenylphenol and Its Analogues

Strategies for ortho-Tert-Butylation of Phenolic Substrates

The introduction of two tert-butyl groups specifically at the positions ortho to the hydroxyl group of a phenol (B47542) is a non-trivial synthetic challenge. The hydroxyl group is a strongly activating ortho-, para-directing group in electrophilic aromatic substitution, meaning that reactions like Friedel-Crafts alkylation can lead to a mixture of ortho- and para-substituted products. wku.edu Achieving high selectivity for the 2,6-disubstituted product is paramount.

The industrial synthesis of 2,6-di-tert-butylphenol (B90309), a key intermediate, is achieved through the Friedel-Crafts alkylation of phenol with isobutene. wikipedia.org The control of regioselectivity is critical. While many acid catalysts favor the formation of the para-alkylated product, 4-tert-butylphenol, or the 2,4-disubstituted product, specific catalysts have been developed to enhance ortho-selectivity. wikipedia.orgresearchgate.net

One of the most effective catalysts for this transformation is aluminum phenoxide, which is generated in situ. The mechanism is believed to involve the coordination of the aluminum catalyst to the phenolic oxygen, which directs the bulky tert-butyl electrophile to the ortho-positions. wikipedia.orgresearchgate.net An improved process utilizes tris(2-tert-butylphenolate)-aluminium as a catalyst for the alkylation of 2-tert-butylphenol (B146161) with isobutene at lower temperatures and pressures, enhancing yield and selectivity for 2,6-di-tert-butylphenol. researchgate.net

Recent advancements have explored synergistic Brønsted/Lewis acid catalysis. For instance, a dual system of iron(III) chloride (FeCl₃) and hydrochloric acid (HCl) can promote site-selective tert-butylation of electron-rich arenes. nih.gov Similarly, a combination of zinc chloride (ZnCl₂) and camphorsulfonic acid (CSA) has been shown to enable the site-selective ortho-alkylation of phenols with unactivated secondary alcohols, demonstrating a method that favors ortho-selectivity even without significant steric influence from the substrate. chemrxiv.orgresearchgate.net

Table 1: Catalytic Systems for Selective Tert-Butylation of Phenols

| Catalyst System | Alkylating Agent | Key Feature | Reference |

|---|---|---|---|

| Aluminum Phenoxide | Isobutene | Industrial standard for selective ortho-alkylation of phenol. | wikipedia.org |

| Tris(2-tert-butylphenolate)-aluminium | Isobutene | High selectivity for 2,6-DTBP from 2-TBP at low temperature/pressure. | researchgate.net |

| FeCl₃ / HCl (aq) | Di-tert-butylperoxide / Tertiary Alcohols | Synergistic Brønsted/Lewis acid system for site-selective alkylation. | nih.gov |

| ZnCl₂ / Camphorsulfonic Acid (CSA) | Unactivated Secondary Alcohols | Dual catalysis that predisposes precursors for ortho-alkylation. | chemrxiv.orgresearchgate.net |

| Silica (B1680970) Gel | tert-Butyl Bromide | Effective catalyst for preparing ortho-tert-butylated phenols. | researchgate.net |

Beyond the standard use of isobutene, other alkylating agents and conditions have been investigated. Tert-butanol, in the presence of solid acid catalysts like zeolites or metal-exchanged montmorillonites, is a common alternative for the tert-butylation of phenol. researchgate.netnih.gov These reactions are important in industry, though they often yield a mixture of isomers. researchgate.net The use of di-tert-butylperoxide has also been reported as an effective source for the tert-butyl group in dual Brønsted/Lewis acid-catalyzed reactions. nih.gov

Furthermore, researchers have explored unconventional catalysts. For example, silica gel has been found to be an effective catalyst for the alkylation of phenol with tert-butyl bromide, providing a straightforward, one-step method to prepare 2-tert-butyl-, 2,6-di-tert-butyl-, and 2,4,6-tri-tert-butylphenols, compounds that can be challenging to obtain directly via traditional Friedel-Crafts methods. researchgate.net

Installation of the 4-Phenyl Moiety: Methodological Advancements

Once the 2,6-di-tert-butylphenol scaffold is in place, the next crucial step is the introduction of the phenyl group at the para-position. This is typically accomplished by starting with a para-functionalized phenol and building the phenyl group onto it, or by functionalizing 2,6-di-tert-butylphenol itself.

Palladium-catalyzed cross-coupling reactions are a cornerstone of modern organic synthesis for forming carbon-carbon bonds. The Suzuki-Miyaura reaction is particularly well-suited for this purpose, typically involving the coupling of an aryl halide with an arylboronic acid. nih.gov To synthesize 4-phenylphenol (B51918) derivatives, a common strategy is the Suzuki coupling of a 4-halophenol (e.g., 4-bromophenol (B116583) or 4-iodophenol) with phenylboronic acid. acs.orgresearchgate.net This approach can be applied to a pre-alkylated substrate, such as 2,6-di-tert-butyl-4-bromophenol, to yield the final product.

Various catalytic systems have been developed to facilitate this transformation, including those that are effective in environmentally benign solvents like water. acs.org For instance, a palladium-on-carbon catalyst can be used for the Suzuki reaction between 4-iodophenol (B32979) and phenylboronic acid in water. chemicalbook.com

Table 2: Selected Suzuki-Miyaura Coupling Conditions for 4-Phenylphenol Synthesis

| Aryl Halide | Boronic Acid | Catalyst | Solvent/Conditions | Reference |

|---|---|---|---|---|

| 4-Iodophenol | Phenylboronic acid | Pd on Carbon (10%) / K₂CO₃ | Water, reflux | chemicalbook.com |

| 4-Bromophenol | Phenylboronic acid | Pd(0) | Water | acs.org |

| Aryl Halide | Phenylboronic acid | CuCl₂ / KOH | DMSO/Water, 120 °C | chemicalbook.com |

Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. wku.edunih.gov In this method, a directing metalating group (DMG) on the aromatic ring coordinates to an organolithium base, directing deprotonation to the adjacent ortho-position. The resulting aryllithium intermediate can then be trapped with a suitable electrophile to introduce a wide range of substituents. uwindsor.caresearchgate.net

While this method inherently targets the ortho-position, it can be a key step in a longer synthetic sequence. For phenols, the hydroxyl group itself is not an effective DMG. Therefore, it is typically converted into a more potent DMG, such as a carbamate (B1207046) ester (e.g., OCONEt₂). nih.govuwindsor.ca Following ortho-lithiation and reaction with an electrophile, the carbamate can be hydrolyzed to regenerate the phenol. cdnsciencepub.com Although this strategy is primarily for ortho-functionalization, it represents an advanced methodology for creating specifically substituted phenol analogues that could be further elaborated to the target structure. For example, a blocking group could be installed at one ortho position, followed by functionalization of the other, showcasing the high level of control offered by DoM. uwindsor.ca

Synthesis of Structurally Related 2,6-Di-tert-butylphenols with Varied 4-Substituents

The synthetic methodologies described can be adapted to produce a wide array of analogues where the 4-phenyl group is replaced by other substituents. This allows for the systematic modification of the compound's properties.

For instance, starting with 3,5-di-tert-butyl-4-hydroxybenzoic acid, a series of 2,6-di-tert-butyl-4-(5-aryl-1,3,4-oxadiazol-2-yl)phenols have been synthesized. nih.gov This involves reacting the benzoic acid derivative with various aryl hydrazides in the presence of phosphorus oxychloride. nih.gov This demonstrates how a functional group at the 4-position can serve as a handle for further elaboration into complex heterocyclic systems.

Similarly, the cross-coupling strategies are not limited to introducing a simple phenyl group. By using different boronic acids or other organometallic reagents in Suzuki or other cross-coupling reactions, a diverse range of aryl and heteroaryl substituents can be installed at the 4-position of a suitable 2,6-di-tert-butyl-4-halophenol precursor.

Furthermore, the synthesis of 4-amino-2,6-di-tert-butylphenol (B1582558), an important antioxidant intermediate, can be achieved from 2,6-di-tert-butylphenol via a two-step nitrosation and reduction sequence, offering a more environmentally friendly and efficient alternative to older nitration-based methods. guidechem.com This highlights how the parent 2,6-di-tert-butylphenol can be directly functionalized at the para-position to introduce groups other than aryl moieties.

Table 3: Examples of 2,6-Di-tert-butylphenols with Varied 4-Substituents

| 4-Substituent | Synthetic Precursor | Key Reaction | Reference |

|---|---|---|---|

| Amino (-NH₂) | 2,6-Di-tert-butylphenol | Nitrosation followed by reduction | guidechem.com |

| 5-Aryl-1,3,4-oxadiazol-2-yl | 3,5-Di-tert-butyl-4-hydroxybenzoic acid | Condensation with aryl hydrazides | nih.gov |

| Phenyl (-C₆H₅) | 2,6-Di-tert-butyl-4-bromophenol | Suzuki-Miyaura cross-coupling | acs.orgresearchgate.net |

Synthetic Pathways to 2,6-Di-tert-butyl-4-methylphenol and Derivatives

2,6-Di-tert-butyl-4-methylphenol, commonly known as butylated hydroxytoluene (BHT), is a crucial analogue and a widely used antioxidant. Its synthesis is well-established and often serves as a model for preparing other 4-substituted hindered phenols.

One prominent industrial method involves the reaction of 2,6-di-tert-butylphenol with formaldehyde (B43269) and dimethylamine (B145610) to form a Mannich base, N,N-dimethyl-3,5-di-tert-butyl-4-hydroxybenzylamine. google.com This intermediate is then subjected to hydrogenolysis to yield the final 2,6-di-tert-butyl-4-methylphenol product. A patented improvement on this method reports a yield of 98.7% by first removing volatile products before the hydrogenation step, which simplifies the process and enhances product quality. google.com

Other derivatives can be accessed through various pathways. For instance, 2,4-dimethyl-6-tert-butylphenol is prepared via the alkylation of 2,4-xylenol with isobutylene (B52900). wikipedia.org This reaction also provides a method for separating xylenol isomers, as the resulting product has different solubility properties than its 2,5-dimethyl counterpart. wikipedia.org Another important derivative, 2,6-di-tert-butyl-4-aminophenol, can be synthesized from 2,6-di-tert-butylphenol through a two-step process of nitrosation followed by reduction. guidechem.comgoogle.com

The table below summarizes the synthesis of BHT and a key derivative.

Table 1: Synthesis of 2,6-Di-tert-butyl-4-methylphenol and its Aminophenol Derivative

| Target Compound | Starting Material | Key Reagents | Reaction Type | Reported Yield | Reference |

|---|---|---|---|---|---|

| 2,6-Di-tert-butyl-4-methylphenol | 2,6-Di-tert-butylphenol | Formaldehyde, Dimethylamine, H₂ | Mannich Reaction & Hydrogenolysis | 98.7% | google.com |

Derivatization of the Phenolic Hydroxyl Group and Aromatic Ring Modifications

The derivatization of the hindered phenol scaffold is crucial for creating novel antioxidants with tailored properties. Modifications can be targeted at the phenolic hydroxyl group or the aromatic ring itself. nih.gov

The phenolic hydroxyl group can be derivatized to link the hindered phenol moiety to other functional molecules. For example, a hybrid compound with dual antioxidant and UV absorber properties was synthesized by reacting 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid with other intermediates to create a novel polymer additive. nih.gov Similarly, new multipotent antioxidants have been created by coupling 2,6-di-tert-butylphenol with various heterocycles. mdpi.com

Modifications to the aromatic ring allow for the introduction of various functional groups at the para-position. Chloromethylation of 2,6-di-tert-butylphenol using paraformaldehyde and HCl produces 4-chloromethyl-2,6-di-tert-butylphenol, a versatile intermediate for further synthesis. kyoto-u.ac.jp This intermediate can be used to prepare more complex light stabilizers. kyoto-u.ac.jp Another approach involves creating dual-functional antioxidants by reacting 2,6-di-tert-butyl-4-(dimethyl-aminomethyl)phenol with substituted amines, linking two different antioxidant moieties within a single macromolecule. google.com

The table below illustrates various derivatization strategies.

Table 2: Examples of Derivatization of Hindered Phenols

| Starting Phenol | Reaction Type | Reagents | Product Type | Reference |

|---|---|---|---|---|

| 3-(3,5-di-tert-butyl-4-hydroxyphenyl)propionic acid | Esterification | 3-bromo-1-propanol, 2,4-dihydroxybenzophenone | Hybrid Antioxidant-UV Absorber | nih.gov |

| 2,6-Di-tert-butylphenol | Chloromethylation | Paraformaldehyde, HCl | Halogenated Intermediate | kyoto-u.ac.jp |

| 2,6-di-tert-butyl-4-(dimethyl-aminomethyl)phenol | Amine Condensation | N-phenyl-1,4-phenylene-diamine | Dual Functional Macromolecular Antioxidant | google.com |

Green Chemistry Principles in the Synthesis of Hindered Phenols

The chemical industry is increasingly adopting green chemistry principles to reduce environmental impact, and the synthesis of hindered phenols is no exception. These principles focus on using less hazardous materials, preventing waste, and improving energy efficiency.

A notable example is the improved synthesis of 2,6-di-tert-butyl-4-aminophenol. Traditional methods often involve nitration with large amounts of nitric acid and reduction using metal agents like Zn/CaCl₂, which are cumbersome and generate significant environmental pollution. guidechem.com An optimized "green" pathway utilizes nitrosation with sodium nitrite (B80452) followed by reduction with sodium hydrosulfite. guidechem.comgoogle.com This method avoids harsh acids and heavy metal reductants, proceeds under mild conditions, recycles the ethanol (B145695) solvent, and achieves a near-quantitative yield of 99.0%. guidechem.comgoogle.com This process generates no waste gas, liquid, or residue, making it highly suitable for industrial-scale production. google.com

Another green approach involves the use of novel catalytic systems. Biocatalysis, for instance, employs enzymes to perform chemical transformations with high selectivity under mild conditions, as seen in the oxidative cross-coupling to form biaryl bonds. nih.gov For traditional metal-catalyzed reactions like the Suzuki coupling, developments include the use of water as a solvent or co-solvent, which reduces the reliance on volatile organic compounds. researchgate.net These advancements highlight a clear trend towards more sustainable and environmentally benign methods for producing valuable chemical compounds like hindered phenols.

Elucidation of Reaction Mechanisms and Catalytic Behavior of 2,6 Di Tert Butyl 4 Phenylphenol

Radical Scavenging and Antioxidant Mechanisms

As an antioxidant, 2,6-di-tert-butyl-4-phenylphenol primarily functions as a radical scavenger, terminating oxidative chain reactions by donating its phenolic hydrogen atom. This activity is governed by thermodynamic, kinetic, and structural factors.

The efficacy of a phenolic antioxidant is fundamentally linked to the weakness of its O-H bond. The Bond Dissociation Enthalpy (BDE) is the energy required to break this bond homolytically, and a lower BDE generally corresponds to a more effective antioxidant. The BDE of phenols is modulated by the electronic properties of the substituents on the aromatic ring. While specific experimental BDE values for this compound are not detailed in the provided sources, studies on para-substituted 2,6-di-tert-butylphenols provide critical insight. The phenyl group at the para-position influences the BDE through its electronic effects, stabilizing the resulting phenoxyl radical.

Theoretical calculations using Density Functional Theory (DFT) are a common method to estimate BDE and Ionization Potential (IP), which relates to the ease of removing an electron. For a series of substituted phenols, these computational methods provide reliable estimations of their antioxidant capacity. nih.gov For instance, the gas-phase O-H BDE for the parent compound, phenol (B47542), is recommended to be 86.7 ± 0.7 kcal/mol, serving as a benchmark for evaluating substituted analogues. nih.gov The introduction of substituents, such as the two tert-butyl groups, significantly impacts this value by providing steric shielding and electronic stabilization.

Table 1: Representative Bond Dissociation Enthalpies (BDE) for Phenolic Compounds

This table presents BDE values for phenol and related substituted phenols to illustrate the effect of substituents. Data for the specific target compound is inferred from these related structures.

| Compound | O-H Bond Dissociation Enthalpy (kcal/mol) | Method | Reference |

|---|---|---|---|

| Phenol | 86.7 ± 0.7 | Experimental/Computational Average | nih.gov |

| 2,4,6-Tri-tert-butylphenol | ~77-80 | General Literature Value | researchgate.net |

| Butylated Hydroxytoluene (BHT) (2,6-di-tert-butyl-4-methylphenol) | ~77 | General Literature Value | researchgate.net |

The primary role of this compound in preventing autoxidation is to act as a chain-breaking antioxidant. It rapidly traps peroxyl radicals (ROO•), which are key intermediates in oxidative degradation, thereby terminating the chain reaction. researchgate.net This reaction involves the donation of the phenolic hydrogen atom to the peroxyl radical, forming a hydroperoxide and a stabilized phenoxyl radical. researchgate.net

ArOH + ROO• → ArO• + ROOH

Kinetic studies demonstrate that hindered phenols, such as those in the 2,6-di-tert-butylphenol (B90309) family, are highly effective. The rate constant of inhibition (kinh) is a critical parameter for quantifying this activity. nih.gov Typically, each molecule of a hindered phenolic antioxidant can quench two peroxyl radicals, further enhancing its efficiency. researchgate.net The resulting phenoxyl radical (ArO•) is sufficiently stable that it does not readily initiate new oxidation chains. researchgate.net

The antioxidant prowess of this compound is a direct consequence of a combination of steric and electronic effects.

Steric Effects : The two bulky tert-butyl groups at the ortho positions (2 and 6) create significant steric hindrance around the hydroxyl group. This shielding has two major consequences. First, it makes the resulting phenoxyl radical (formed after hydrogen donation) exceptionally stable and unreactive, preventing it from participating in further undesirable reactions. Second, this steric bulk can influence the accessibility of the hydroxyl group to radicals.

Electronic Effects : The substituent at the para-position (the phenyl group) plays a crucial role in modulating the electronic properties of the phenol. It influences the O-H bond dissociation enthalpy by delocalizing the unpaired electron in the resulting phenoxyl radical. The phenyl group can participate in resonance stabilization, which lowers the energy of the radical and, consequently, weakens the O-H bond, making hydrogen atom transfer more favorable. The interplay between the electron-donating nature of the hydroxyl group and the electronic character of the para-substituent is key to fine-tuning the antioxidant activity.

This compound as a Photocatalyst in Organic Transformations

Based on the provided search results, there is no information available describing the use of this compound or its corresponding phenolate (B1203915) anion as a photocatalyst in organic transformations. The available literature focuses on the photocatalytic degradation of various phenols using semiconductor photocatalysts like TiO₂, rather than the use of the phenol itself to catalyze a reaction. nih.gov

Information regarding the mechanistic pathways of the 2,6-di-tert-butyl-4-phenylphenolate anion's excited state in Single Electron Transfer (SET) reactions for photocatalytic purposes was not found in the search results.

Information regarding the stereochemical outcomes and selectivity control in photocatalytic processes using this compound as the catalyst was not found in the search results. Studies on photocatalytic selectivity generally focus on modifying semiconductor catalysts to control reaction pathways for substrates like phenol. nih.govacs.org

Catalyst Design Principles for Enhanced Photocatalytic Efficiency

The design of efficient photocatalysts often centers on creating molecules that can absorb light and facilitate electron transfer to initiate chemical reactions. This compound and its derivatives have emerged as effective metal-free, organic photocatalysts by leveraging the properties of the phenolate anion. researchgate.netresearchgate.net A key principle for its photocatalytic efficiency is the formation of an excited phenolate-type photocatalyst. researchgate.net This anion, formed under basic conditions or upon photoexcitation, exhibits a bathochromic shift in its light absorption and possesses enhanced electron mobility compared to its neutral phenol counterpart. researchgate.net

This excited phenolate anion is a powerful photoreductant capable of transferring an electron to a substrate, thereby generating a radical anion and initiating a reaction cascade. researchgate.net This mechanism has proven effective in various transformations. For instance, as a photocatalyst, this compound has demonstrated excellent catalytic activity for the C3-alkylation of quinoxalin-2(1H)-ones, in some cases outperforming traditional iridium-based photocatalysts and organic dyes. rsc.org Mechanistic experiments, such as the quenching of the reaction with TEMPO, have confirmed that these transformations proceed via an alkyl radical pathway. rsc.org This strategy has also been successfully applied to the debenzylation of saccharides, where the excited phenolate photocatalyst, in conjunction with a co-catalyst like butanethiol, facilitates the mesolytic cleavage of C–O and C–N bonds. researchgate.net The design principle, therefore, relies on the generation of a highly reducing phenolate anion under visible light irradiation to enable challenging chemical transformations under mild conditions. researchgate.net

Activation and Co-catalytic Roles in Polymerization Systems

In addition to its photocatalytic applications, this compound, a compound typically used as a polymer heat stabilizer, can surprisingly function as a potent activator in certain coordination polymerization systems. researchgate.net It has been shown to significantly enhance the catalytic activity in the synthesis of syndiotactic polystyrene when used in conjunction with specific organometallic catalysts. researchgate.net

Mechanistic Insights into the Enhancement of Polymerization Activity by this compound

The enhancement of polymerization activity by this compound is not direct but occurs through its interaction with an aluminum alkyl co-catalyst, such as triisobutylaluminum (B85569) (TIBA). researchgate.net Research into the syndiospecific styrene (B11656) polymerization revealed that while arylaluminates synthesized from the phenol in situ before polymerization did not boost conversion, adding the sterically hindered phenol directly to the styrene monomer along with an aluminum alkyl led to a marked increase in polymerization activity. researchgate.net

The proposed mechanism involves an acid-base reaction between the phenolic hydroxyl group and the aluminum alkyl. researchgate.net For example, the reaction between this compound and TIBA forms an aluminum aryloxide species, which is believed to be the true "P-activator". researchgate.net This in situ generated activator then interacts with the active polymerization site, which is typically a transition metal catalyst system (e.g., a titanium complex and methylaluminoxane (B55162), MAO), resulting in a significant increase in the rate of polymerization. researchgate.net After the polymerization is complete and the primary catalyst is deactivated (e.g., with methanol), the activator is also decomposed, regenerating the original phenolic compound which can then act as a thermal stabilizer for the final polymer product. researchgate.net

Influence of Phenolic Structure on Stereospecificity in Coordination Polymerization

In the context of coordination polymerization, the structure of ligands and activators can critically influence the stereochemistry of the resulting polymer. However, in the case of syndiotactic polystyrene synthesis activated by phenolic compounds, studies indicate that while the phenolic structure dramatically affects the rate of polymerization, it has no discernible impact on the stereospecificity of the reaction. researchgate.net The melting properties of the syndiotactic polystyrene produced were found to be independent of the specific phenolic activator used, suggesting that the stereocontrol of the polymerization is not influenced by these activators. researchgate.net

The influence of the phenolic structure on catalytic activity, however, is significant. The steric bulk of the substituents at the 2 and 6 positions of the phenol ring, as well as the electronic nature of the substituent at the 4 position, play crucial roles. Research has shown that phenols with tert-butyl groups in the 2,6-positions exhibit high activity. researchgate.net Less bulky groups like iso-propyl or much bulkier groups like phenyl in the 2,6-positions lead to lower polymerization conversions. researchgate.net For phenols with 2,6-di-tert-butyl groups, substituents like methyl, ethyl, and phenyl in the 4-position result in higher activity than a tert-butyl group at the same position. researchgate.net

| Phenolic Compound | Substituents (2,6-positions) | Substituent (4-position) | Polymerization Conversion (%) |

|---|---|---|---|

| 2,6-Di-iso-propyl-4-methylphenol | iso-propyl | Methyl | 12.89 |

| 2,6-Di-tert-butyl-4-methylphenol (DBMP) | tert-butyl | Methyl | 38.08 |

| 2,6-Di-tert-butyl-4-ethylphenol | tert-butyl | Ethyl | 38.06 |

| This compound | tert-butyl | Phenyl | 37.98 |

| 2,6-Di-phenyl-4-methylphenol | Phenyl | Methyl | 1.15 |

Interaction with Organometallic Catalysts and Initiator Systems

The co-catalytic role of this compound is defined by its interaction with organometallic compounds that are part of the initiator system. researchgate.net In the syndiospecific polymerization of styrene, the initiator system often consists of a primary catalyst, such as a titanium metallocene, and a co-catalyst, typically methylaluminoxane (MAO). researchgate.net The phenolic compound is introduced as an additional component along with an aluminum alkyl like triisobutylaluminum (TIBA). researchgate.net

Advanced Spectroscopic Characterization and Computational Chemistry of 2,6 Di Tert Butyl 4 Phenylphenol

The structural elucidation and detailed physicochemical understanding of 2,6-Di-tert-butyl-4-phenylphenol rely on a combination of advanced spectroscopic techniques and computational modeling. These methods provide a comprehensive picture of the molecule's atomic connectivity, functional groups, electronic properties, and three-dimensional structure.

Engineering Applications and Performance Enhancement of 2,6 Di Tert Butyl 4 Phenylphenol in Advanced Materials

Polymer Stabilization: Efficacy and Long-Term Performance

2,6-Di-tert-butyl-4-phenylphenol and similar hindered phenols are crucial additives in the polymer industry, serving as primary antioxidants to protect materials from degradation. amfine.comuvabsorber.com This degradation, prompted by factors like heat, light, and oxygen exposure, can lead to undesirable changes in polymers, including discoloration, altered melt viscosity, and a decline in mechanical properties, ultimately impacting the service life of the product. uvabsorber.com

Mechanism of Action in Preventing Oxidative Degradation of Polymeric Materials

The primary function of this compound as a hindered phenolic antioxidant is to interrupt the radical chain reactions that drive the oxidative degradation of polymers. uvabsorber.compartinchem.com The process of oxidation in polymers is a cycle initiated by the formation of free radicals. These highly reactive species can abstract hydrogen atoms from the polymer backbone, leading to a cascade of reactions that break down the polymer chains.

Hindered phenols, including this compound, intervene in this process by acting as hydrogen donors. uvabsorber.com The phenolic hydroxyl group donates a hydrogen atom to the reactive peroxy radicals (ROO•), neutralizing them and forming a hydroperoxide. uvabsorber.compartinchem.com This action prevents the peroxy radicals from abstracting hydrogen from the polymer, thus halting the degradation cycle.

The resulting phenoxyl radical from the antioxidant is stabilized by the bulky tert-butyl groups at the ortho positions. This steric hindrance makes the phenoxyl radical less reactive and prevents it from initiating new degradation chains. vinatiorganics.com The stability of this radical is a key feature of hindered phenols, allowing them to effectively terminate the oxidation process without becoming a source of further degradation. partinchem.com

Synergistic Effects with Co-stabilizers and Light Protection Agents

The performance of this compound as a primary antioxidant can be significantly enhanced when used in combination with other types of stabilizers. This phenomenon, known as synergism, leads to a level of stabilization greater than the sum of the effects of the individual components.

Common co-stabilizers that exhibit synergistic effects with hindered phenols include:

Secondary Antioxidants: These compounds, such as phosphites and thioethers, function by decomposing hydroperoxides, which are formed when primary antioxidants scavenge peroxy radicals. amfine.comuvabsorber.com While primary antioxidants interrupt the radical chain, secondary antioxidants remove the potentially unstable hydroperoxides, preventing them from breaking down and forming new radicals. This dual-action approach provides comprehensive protection against oxidation.

Hindered Amine Light Stabilizers (HALS): HALS are highly effective in protecting polymers from degradation caused by exposure to ultraviolet (UV) light. amfine.com They function by scavenging free radicals generated by UV absorption. When combined with hindered phenolic antioxidants, they provide a robust system for protecting polymers against both thermal and photo-oxidative degradation. amfine.com

Other Phenolic Antioxidants: Combinations of different hindered phenols, including partially-hindered and conventional types, can sometimes result in synergistic performance. amfine.com

The following table summarizes the synergistic combinations and their primary functions:

| Stabilizer Class | Co-stabilizer | Primary Function of Co-stabilizer | Resulting Protective Effect |

| Primary Antioxidant (Hindered Phenol) | Secondary Antioxidant (e.g., Phosphites, Thioethers) | Hydroperoxide decomposition | Comprehensive protection against thermal oxidation |

| Primary Antioxidant (Hindered Phenol) | Hindered Amine Light Stabilizer (HALS) | Free radical scavenging from UV exposure | Enhanced protection against photo-oxidative degradation |

| Primary Antioxidant (Hindered Phenol) | Other Phenolic Antioxidants | Varies depending on the specific antioxidant | Potentially enhanced overall antioxidant performance |

Impact on Thermal Stability and Mechanical Properties of Polymers

The incorporation of this compound and its derivatives can significantly improve the thermal stability and preserve the mechanical properties of polymers. During high-temperature processing and end-use applications, polymers are susceptible to thermal degradation, which can lead to a reduction in molecular weight, discoloration, and a loss of mechanical strength. uvabsorber.com

By inhibiting oxidative degradation, hindered phenolic antioxidants help to maintain the structural integrity of the polymer chains at elevated temperatures. This translates to better retention of key mechanical properties such as tensile strength, elongation at break, and impact resistance over the lifetime of the polymer product.

For example, studies on polypropylene (B1209903) have shown that the addition of hindered bisphenol antioxidants, which are structurally related to this compound, can significantly increase the degradation temperature of the polymer. researchgate.net This indicates a higher level of thermal stability. Furthermore, the use of these antioxidants helps to preserve the plasticity and other mechanical characteristics of materials like isoprene (B109036) rubber during accelerated aging tests. researchgate.net

The table below illustrates the typical impact of hindered phenolic antioxidants on polymer properties:

| Property | Without Antioxidant | With Hindered Phenolic Antioxidant |

| Thermal Stability | Lower degradation temperature | Higher degradation temperature researchgate.net |

| Melt Viscosity | Prone to significant changes during processing | More stable melt viscosity uvabsorber.com |

| Color | Susceptible to discoloration (yellowing) | Reduced discoloration amfine.comuvabsorber.com |

| Tensile Strength | Decreases over time with exposure to heat and oxygen | Better retention of tensile strength |

| Elongation at Break | Decreases, leading to brittleness | Better retention of flexibility |

| Impact Strength | Decreases, making the material more prone to fracture | Better retention of impact resistance |

Diffusion and Distribution within Polymer Matrices

For an antioxidant to be effective, it must be well-dispersed within the polymer matrix and remain there throughout the service life of the material. The diffusion and distribution of this compound within a polymer are influenced by several factors, including its molecular weight, polarity, and the morphology of the polymer itself.

Generally, antioxidants with lower molecular weights tend to have higher diffusion rates. However, this can also lead to a higher rate of loss from the polymer surface through volatilization or extraction. Therefore, a balance is often sought between sufficient mobility to scavenge radicals throughout the polymer and low enough volatility to ensure long-term performance.

The compatibility of the antioxidant with the polymer is also crucial. Good compatibility ensures a more uniform distribution, preventing the formation of localized areas with insufficient protection. The phenyl group in this compound can influence its compatibility with different types of polymers.

The use of polymeric antioxidants or antioxidants with higher molecular weights is a strategy to reduce migration and improve long-term stability. nih.gov These larger molecules have a lower tendency to be released from the polymer matrix, ensuring sustained protection. nih.gov

Role in Industrial Catalysis Beyond Polymerization

While renowned for their role in polymer stabilization, hindered phenols like this compound and their derivatives are also integral to the development of novel catalytic systems for a variety of chemical transformations.

Development of Novel Catalytic Systems Employing Hindered Phenols

The unique electronic and steric properties of hindered phenols make them valuable ligands and components in the design of catalysts for various organic reactions. Their ability to participate in redox processes and to influence the coordination environment of a metal center is key to their catalytic activity.

One area of significant research is the use of hindered phenols in oxidation catalysis. For instance, cobalt-Schiff base complexes have been studied for the autoxidation of 2,6-di-tert-butylphenol (B90309) itself, providing insights into catalytic oxidation mechanisms. rsc.org Furthermore, cobalt phthalocyaninetetrasulfonate bound to polymer colloids has been shown to catalyze the autoxidation of 2,6-di-tert-butylphenol in water. acs.org

The development of copper-catalyzed arylation of phenols has also benefited from the use of hindered phenol (B47542) substrates. mit.edu These reactions are important for the synthesis of diaryl ethers, which are valuable intermediates in pharmaceuticals and other fine chemicals. The steric hindrance provided by the tert-butyl groups can influence the selectivity and efficiency of these catalytic cross-coupling reactions.

Moreover, the synthesis of polyfunctional sterically hindered catechols, which can incorporate phenolic moieties, has led to new redox-active ligands for metal complexes. nih.gov These ligands can participate in electron transfer processes, making the resulting metal complexes promising candidates for catalytic applications.

Research in this area continues to expand, exploring the potential of this compound and related compounds in developing more efficient and selective catalysts for a wide range of chemical transformations, including hydroxylation and other selective oxidation reactions. nih.gov

Process Optimization for Industrial-Scale Catalytic Applications

The industrial production of sterically hindered phenols like this compound and its precursors is highly dependent on catalytic processes. Optimization of these processes is crucial for achieving high yields, selectivity, and cost-effectiveness. While specific industrial-scale catalytic applications of this compound as a catalyst itself are not widely documented, the optimization of its synthesis and the synthesis of related compounds provides significant insight into industrial practices. The primary method for producing such compounds is the Friedel–Crafts alkylation of phenols with olefins. wikipedia.org

Research and patent literature detail the optimization of reaction conditions for producing the closely related compound, 2,6-di-tert-butylphenol, which serves as a key intermediate. The catalyst system, reaction temperature, pressure, and use of solvents are critical parameters that are fine-tuned to maximize the output of the desired ortho-substituted product while minimizing the formation of para-isomers and poly-alkylated by-products. google.comgoogle.com

For instance, the alkylation of phenol with isobutylene (B52900) is effectively catalyzed by aluminum phenoxide, which demonstrates high selectivity for ortho-alkylation. wikipedia.org Process optimization often involves modifying the catalyst, such as using aluminum tris-(2-tert-butylphenolate), to further enhance selectivity. google.com The use of specific solvents, such as saturated aliphatic or cycloaliphatic hydrocarbons, can also improve the selectivity towards 2,6-di-tert-butylphenol formation, even with a high excess of isobutene. google.com

The table below summarizes typical process parameters and outcomes for the synthesis of related hindered phenols, illustrating the focus of industrial optimization.

| Product | Catalyst | Reactants | Temperature (°C) | Pressure | Yield/Selectivity | Reference |

|---|---|---|---|---|---|---|

| 2,6-di-tert-butylphenol | Aluminum phenolate (B1203915) | Phenol, Isobutylene | 100 - 110 | Atmospheric to moderate | Yield: 75-87% | google.com |

| 2,6-di-tert-butylphenol | Aluminum tris-(2-tert-butylphenolate) | 2-tert-butylphenol (B146161), Isobutene | Low Temperature | 1.4 - 1.5 bar | Improved Selectivity | google.com |

| 2,4-di-tert-butylphenol | Tungstophosphoric acid on SBA-15 (TPA-SBA-15) | Phenol, tert-butyl alcohol | Not specified | Not specified | Phenol Conversion: 99.6%, Selectivity: 77% | researchgate.net |

| 4-amino-2,6-di-tert-butylphenol (B1582558) | None (Nitrosation/Reduction) | 2,6-di-tert-butylphenol | Mild Conditions | Atmospheric | Overall Yield: 99.0% | guidechem.com |

Further process enhancements include post-reaction purification steps. For example, a Russian patent describes a method to achieve 100% purity for 2,6-di-tert-butylphenol through high-resolution rectification followed by a series of controlled cooling and warming cycles to crystallize the final product. google.com Another optimized, environmentally friendly, two-step synthesis for 4-amino-2,6-di-tert-butylphenol from 2,6-di-tert-butylphenol reports a near-quantitative yield of 99.0% by avoiding metal catalysts and simplifying post-treatment procedures. guidechem.com These examples underscore the continuous efforts in process chemistry to make the industrial production of hindered phenols more efficient, selective, and sustainable.

Interfacial Phenomena and Surface Chemistry Applications

The molecular structure of this compound, characterized by bulky, nonpolar tert-butyl groups and a polar hydroxyl group, suggests potential for significant activity at interfaces. However, specific research detailing the interfacial phenomena and surface chemistry applications of this particular compound is not extensively available in public literature. Based on the general properties of sterically hindered phenols (SHPs), we can infer its likely behavior and potential uses.

Sterically hindered phenols are known for their antioxidant properties, which are often exploited in polymers, lubricants, and fuels that exist as or are processed in multiphase systems. vinatiorganics.commdpi.com In these applications, the SHP must reside at or migrate to interfaces (e.g., oil-air, polymer-air) to effectively inhibit oxidation initiated at these boundaries. The amphiphilic nature of this compound, with its hydrophobic core (two tert-butyl groups and a phenyl ring) and a single hydrophilic point (the -OH group), would facilitate its orientation at such interfaces.

The key characteristics relevant to its surface chemistry include:

Surface Activity : The molecule is expected to reduce the surface tension of liquids it is dissolved in, particularly in non-polar solvents, by preferentially adsorbing at the liquid-air interface.

Molecular Packing : The bulky tert-butyl groups ortho to the hydroxyl group sterically hinder intermolecular hydrogen bonding between the phenol groups. This steric hindrance influences how the molecules pack at an interface, preventing the formation of dense, highly ordered monolayers and affecting the interfacial film's properties.

Solubility : It is reported to be insoluble in water but soluble in various organic solvents like acetone, benzene, and hydrocarbons. nih.gov This solubility profile dictates its utility in non-aqueous systems or at the interface of aqueous and organic phases.

While direct applications of this compound as a surfactant or surface-modifying agent are not documented, a related compound, 2,6-di-tert-butyl-4-(dimethylaminomethyl)phenol, has been shown to form tetramers through O-H···N hydrogen bonds. researchgate.net This self-assembly behavior is a cornerstone of surface chemistry and suggests that derivatives of the core hindered phenol structure can be designed for specific interfacial applications. The inherent surface activity of SHPs is fundamental to their function as stabilizers in complex matrices, even if not explicitly categorized as a primary surface chemistry application.

Environmental Behavior and Biogeochemical Cycling Academic Focus

Environmental Persistence and Degradation Kinetics

The persistence of 2,6-di-tert-butyl-4-phenylphenol in the environment is determined by the interplay of biotic and abiotic degradation processes. The kinetics of these processes dictate the compound's half-life in different environmental matrices.

Assessment of Biodegradability in Aquatic and Terrestrial Environments

Direct research on the biodegradability of this compound is limited. However, insights can be drawn from studies on structurally similar compounds. For instance, research on 2,6-di-tert-butyl-4-methylphenol (BHT), a widely used antioxidant, indicates that the bulky tert-butyl groups can hinder microbial degradation, leading to a degree of persistence. It is expected that this compound would exhibit similar or even greater persistence due to the additional phenyl group.

In general, the biodegradation of sterically hindered phenols in soil and aquatic environments is often slow. Fungi, particularly white-rot fungi, possess powerful extracellular enzymes like laccase and manganese peroxidase that can break down complex phenolic structures. wikipedia.org These microorganisms have been shown to be effective in the degradation of various phenols and could potentially play a role in the breakdown of this compound. wikipedia.org However, the specific microbial consortia capable of utilizing this compound as a carbon source and the kinetics of such degradation remain an area for future research. One study on 2,6-di-tert-butyl-4-methylphenol suggested it is expected to degrade in soil within a few days. mdpi.com

Abiotic Degradation Pathways: Photolysis and Hydrolysis

Abiotic processes, particularly photolysis, can contribute significantly to the degradation of phenolic compounds in the environment.

Photolysis: Sunlight can induce the photodegradation of phenolic compounds, especially in aquatic environments. A study on the photodegradation of the related compound 2,6-di-tert-butylphenol (B90309) (2,6-DTBP) in water under simulated sunlight revealed a 71.31% degradation following pseudo-first-order kinetics. nih.gov The degradation proceeded through oxidation, photo-isomerization, and hydrogenation. nih.gov It is plausible that this compound undergoes similar photochemical transformations. The presence of the phenyl group might influence the absorption of UV radiation and the subsequent reaction pathways.

Hydrolysis: Hydrolysis is a chemical process where a molecule is cleaved into two parts by the addition of a water molecule. For this compound, hydrolysis is not expected to be a significant degradation pathway under normal environmental pH conditions. The ether linkage, if present in related compounds, can be subject to hydrolysis, but the carbon-carbon bonds and the phenolic hydroxyl group in this compound are generally stable to hydrolysis. google.com

Environmental Partitioning and Distribution

The way this compound distributes itself between soil, water, and air is governed by its physicochemical properties, such as its water solubility, vapor pressure, and octanol-water partition coefficient.

Sorption to Soil and Sediment Constituents

Volatilization from Water and Soil Surfaces

The potential for a chemical to volatilize from water and soil is determined by its Henry's Law constant and vapor pressure. Specific data for this compound are not available. However, based on its molecular weight and structure, its vapor pressure is expected to be low, limiting its volatilization from soil surfaces. Similarly, its high affinity for organic matter would further reduce its tendency to escape from moist soil or the water column into the atmosphere.

Metabolite Identification and Fate

The degradation of this compound, whether through biotic or abiotic pathways, will result in the formation of various transformation products or metabolites.

There is a lack of direct studies identifying the metabolites of this compound. However, based on the degradation of analogous compounds, several potential transformation products can be hypothesized. For example, the photodegradation of 2,6-di-tert-butylphenol was found to produce 2,5-di-tert-butylphenol. nih.gov The biodegradation of 2,6-di-tert-butyl-4-methylphenol can lead to simpler phenolic compounds and benzoquinones. mdpi.com It is conceivable that the degradation of this compound could involve hydroxylation of the phenyl ring, cleavage of the tert-butyl groups, or oxidation to form corresponding quinone-type structures. The environmental fate and potential toxicity of these metabolites would require further investigation to fully understand the environmental impact of the parent compound.

Future Perspectives and Interdisciplinary Research Frontiers

Rational Design of Next-Generation Sterically Hindered Phenols

The development of new sterically hindered phenols (SHPs) is moving beyond traditional trial-and-error synthesis towards a more predictive and design-oriented approach. mdpi.com The goal is to create molecules with tailored properties, such as improved antioxidant activity, enhanced thermal stability, and specific solubility characteristics for targeted applications. mdpi.com

Key strategies in the rational design of next-generation SHPs include:

Functional Group Modification: Introducing specific functional groups to the phenol (B47542) backbone can significantly alter its properties. For instance, the incorporation of phosphonate (B1237965) moieties has been shown to enhance antioxidant activity. nih.govresearchgate.net

Hybrid Molecules: Combining SHPs with other pharmacophores can lead to synergistic effects and novel biological activities. nih.govmdpi.com For example, hybrid molecules of SHPs and diaryl ureas have demonstrated the ability to switch from antioxidant to pro-oxidant behavior, a property that could be exploited in drug design. nih.gov

Computational Modeling: In silico methods are becoming increasingly important for predicting the properties and activities of new SHP derivatives. ebi.ac.uk These computational tools can help to identify promising candidates for synthesis, thereby reducing the time and resources required for experimental work.

A critical aspect of this rational design is the ability to modulate the electronic and steric environment of the phenolic hydroxyl group, which is key to its antioxidant function. researchgate.net By carefully selecting substituents, researchers can fine-tune the molecule's ability to donate a hydrogen atom and stabilize the resulting phenoxyl radical. mdpi.comresearchgate.net

Integration of Artificial Intelligence and Robotics in Chemical Discovery and Synthesis

AI in Chemical Discovery:

AI algorithms can be trained on large datasets of chemical information to predict the properties and activities of new molecules. researchgate.net This can be particularly useful in identifying promising candidates for next-generation sterically hindered phenols with enhanced antioxidant or other desired properties. AI can be classified into three levels of involvement in chemical sciences: researchgate.net

AI Assistant: Automation of routine tasks.

AI Analyst: Specialized analysis of experimental data.

AI Researcher: Formulation of scientific hypotheses and design of new molecules and processes.

Robotics in Chemical Synthesis:

The combination of AI and robotics creates a powerful closed-loop system for chemical discovery. AI can propose new molecules, and robots can then synthesize and test them. The experimental data generated by the robots can then be fed back into the AI to refine its models and guide the next round of discovery.

Advanced Characterization Techniques for In-situ Monitoring of Chemical Reactions

Understanding the intricate details of chemical reactions as they occur is crucial for optimizing processes and ensuring the desired outcomes. Advanced in-situ monitoring techniques provide a real-time window into reaction kinetics, the formation of intermediates, and the influence of various parameters. birmingham.ac.uk

For reactions involving phenols, techniques like time-resolved in-situ (TRIS) monitoring are particularly valuable. birmingham.ac.uk These methods allow researchers to follow the progress of a reaction second by second, providing a wealth of information that is often missed with traditional analytical methods. Some key TRIS techniques include: birmingham.ac.uk

Synchrotron X-ray Diffraction: Provides detailed information about the crystalline structure of reactants, intermediates, and products as they form.

Raman Spectroscopy: A powerful tool for identifying and quantifying different chemical species in a reaction mixture based on their unique vibrational signatures.

X-ray Adsorption Spectroscopy: Can provide information about the local atomic environment of specific elements, which is useful for studying the role of catalysts and other additives.

A notable development is the use of diffusive gradients in thin-films (DGT) technique for the in-situ monitoring of phenol in aqueous environments. nih.gov This method utilizes a binding agent, such as nanocomposites of zero-valent iron and biochar, to capture phenol from the surrounding medium, allowing for time-integrated concentration measurements. nih.gov This technique has shown good performance over a wide range of pH and ionic strengths. nih.gov

These advanced characterization techniques are not only crucial for fundamental research but also for process optimization in industrial settings, leading to improved yields, reduced waste, and higher product quality.

Sustainable Chemical Manufacturing and Circular Economy Principles

The chemical industry is increasingly embracing the principles of sustainable manufacturing and the circular economy to minimize its environmental footprint. energy.gov For compounds like 2,6-Di-tert-butyl-4-phenylphenol, this translates to a focus on developing greener synthesis routes, utilizing renewable feedstocks, and designing products for recyclability. mdpi.commdpi.com

A key trend is the growing demand for sustainable and eco-friendly antioxidants, driving manufacturers to develop biodegradable and bio-based alternatives to conventional synthetic antioxidants. archivemarketresearch.com This shift is propelled by stricter environmental regulations and increasing consumer awareness. archivemarketresearch.com

Green Synthesis Routes:

Researchers are actively exploring more environmentally friendly methods for producing sterically hindered phenols. This includes the use of chemo-enzymatic synthesis, which combines the selectivity of enzymes with the efficiency of chemical reactions. mdpi.com For example, renewable lipophilic antioxidants have been synthesized from naturally occurring ferulic acid (found in lignocellulose) and vegetable oils. mdpi.com These bio-based additives have shown antioxidant activities superior to some commercially available fossil-based antioxidants. mdpi.com

Circular Economy in Action:

The concept of a circular economy aims to eliminate waste and keep materials in use for as long as possible. energy.gov In the context of phenolic compounds, this could involve:

Recycling of Plastics: Natural antioxidants, including phenolic compounds, can play a role in improving the stability of bio-based and biodegradable plastics, making them more suitable for recycling. mdpi.com

Waste Valorization: Agri-food waste is a rich source of natural antioxidants like tocopherols, flavonoids, and tannins, which can be extracted and used as sustainable alternatives to synthetic stabilizers in various applications. mdpi.com

Recyclable Catalysts: The development of fully recyclable organophotoredox catalysts based on phenol derivatives for chemical synthesis represents a significant step towards more sustainable chemical processes. acs.org

The move towards a circular economy for chemicals will require innovation across the entire value chain, from raw material sourcing to end-of-life product management.

Expanded Applications in Emerging Technologies and Niche Areas

While this compound and related sterically hindered phenols have established applications as antioxidants and stabilizers, ongoing research is uncovering their potential in a variety of emerging technologies and specialized fields. archivemarketresearch.comdataintelo.comnih.gov

Advanced Materials:

The unique properties of sterically hindered phenols make them attractive for use in high-performance materials. For instance, their ability to scavenge free radicals is crucial for preventing the degradation of polymers used in demanding applications, such as in the automotive and construction industries. archivemarketresearch.comdataintelo.com There is also interest in developing antioxidant-driven "smart packaging" that can extend the shelf life of food and other products. futuremarketinsights.com

Biomedical and Pharmaceutical Applications:

The antioxidant properties of sterically hindered phenols have long been of interest in the biomedical field. researchgate.netnih.gov Research is exploring their potential for:

Neuroprotection: Derivatives of 2,6-di-tert-butylphenol (B90309) have shown promise in protecting neuronal cells from oxidative damage. nih.gov

Anti-inflammatory and Anticancer Effects: Some tert-butylated phenols have exhibited anti-inflammatory and anticancer activities. nih.gov

Drug Delivery: The ability to switch between antioxidant and pro-oxidant states under specific conditions could be harnessed for targeted drug delivery systems. nih.gov

Sensors and Environmental Remediation:

The chemical reactivity of phenols can be utilized in the development of sensors for detecting various analytes. mdpi.com Furthermore, modified phenolic structures are being investigated for their potential in environmental remediation, such as in the removal of pollutants from water. mdpi.com

The continued exploration of the fundamental chemistry of this compound and the development of new derivatives are expected to lead to even more diverse and impactful applications in the years to come.

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing 2,6-di-tert-butyl-4-phenylphenol with high purity (>99%)?

- Methodological Answer : Synthesis typically involves Friedel-Crafts alkylation of phenol derivatives using tert-butyl chloride or tert-butanol as alkylating agents. Purity optimization requires fractional crystallization or column chromatography (silica gel, hexane/ethyl acetate eluent). For analytical validation, use HPLC with UV detection (λ = 280 nm) and confirm purity via melting point analysis (expected range: 155–158°C) .

Q. How should researchers characterize the structural integrity of synthesized this compound?

- Methodological Answer : Employ a combination of spectroscopic techniques:

- NMR : Confirm substitution patterns (¹H NMR: δ ~1.4 ppm for tert-butyl protons; aromatic protons at δ ~6.8–7.5 ppm).

- FT-IR : Detect phenolic O-H stretch (~3400 cm⁻¹) and C-O stretch (~1250 cm⁻¹).

- Mass Spectrometry : Validate molecular weight (m/z = 282.4 for [M+H]⁺) .

Q. What safety protocols are critical for handling this compound in laboratory settings?

- Methodological Answer : Follow OSHA guidelines for phenol derivatives:

- Use PPE (gloves, goggles, lab coats) to prevent skin/eye contact.

- Store in amber glass containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation.

- Dispose of waste via neutralization with sodium bicarbonate, followed by incineration .

Advanced Research Questions

Q. How does the tert-butyl substitution pattern influence the antioxidant activity of this compound?

- Methodological Answer : The tert-butyl groups at ortho positions (2,6-positions) sterically shield the phenolic -OH, enhancing radical scavenging by stabilizing the phenoxyl radical. Compare activity via DPPH/ABTS assays under controlled O₂ levels. Note: Electron-withdrawing substituents (e.g., nitro groups) on the phenyl ring reduce activity, as observed in analogs like 2,6-di-tert-butyl-4-nitrophenol .

Q. What advanced toxicological assessments are required for this compound in preclinical studies?

- Methodological Answer : Conduct OECD-compliant tests:

- Reverse Mutation Assay (Ames Test) : Use Salmonella typhimurium strains TA98/TA100 with metabolic activation (S9 mix) to assess mutagenicity .

- In Vitro Chromosomal Aberration Test : Evaluate clastogenicity in Chinese hamster ovary (CHO) cells at 0.1–50 µg/mL doses .

- 28-Day Oral Toxicity : Administer 10–100 mg/kg/day in Sprague-Dawley rats; monitor hepatic enzymes (ALT/AST) and renal biomarkers .

Q. How can researchers resolve contradictions in reported antioxidant efficacy data for this compound?

- Methodological Answer : Discrepancies often arise from experimental variables:

- Solvent Effects : Polar solvents (e.g., ethanol) enhance radical scavenging vs. nonpolar media.

- Concentration Range : Non-linear dose responses occur above 50 µM due to pro-oxidant effects.

- Standardization : Cross-validate results against reference antioxidants (e.g., BHT, Trolox) under identical conditions .

Q. What computational approaches predict the reactivity of this compound in complex matrices?

- Methodological Answer : Use density functional theory (DFT) at the B3LYP/6-311+G(d,p) level to calculate:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.